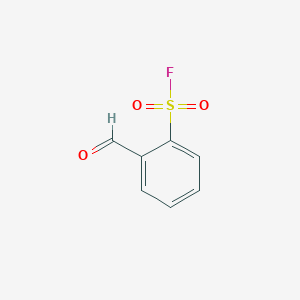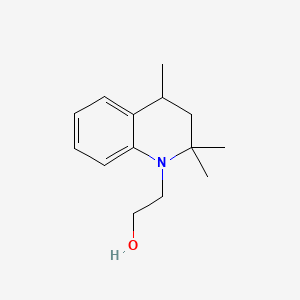
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a quinoline ring system with an ethanol group and three methyl groups, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a quinoline ketone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound has a similar dihydro structure but lacks the quinoline ring system.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): This compound has a similar trimethyl structure but includes a spiro ring system.
The uniqueness of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- lies in its specific quinoline ring system combined with the ethanol and trimethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
53350-33-7 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c1-11-10-14(2,3)15(8-9-16)13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3 |
Clé InChI |
UTQYEARNAQZWGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=CC=CC=C12)CCO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


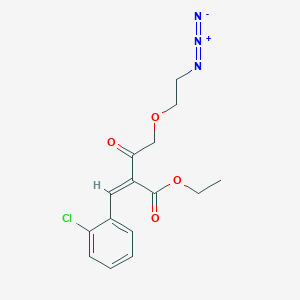
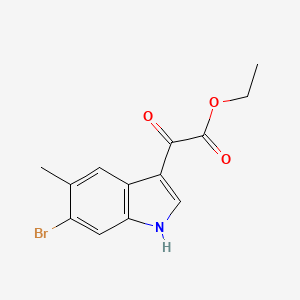
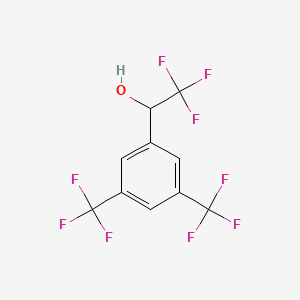
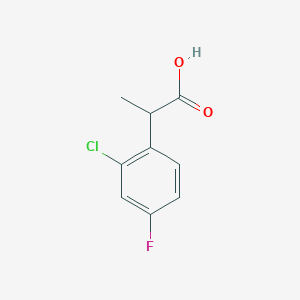
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
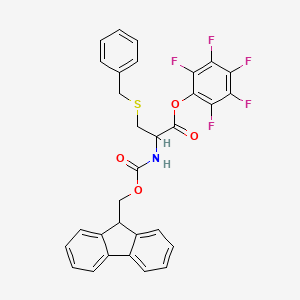
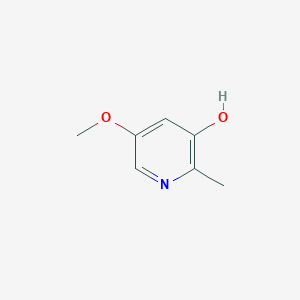
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
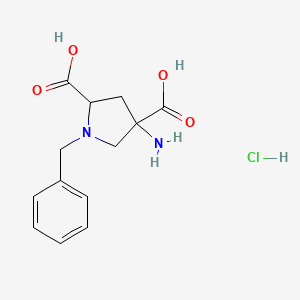
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
